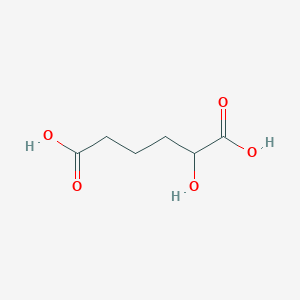

Ácido 2-hidroxihexanodioico

Descripción general

Descripción

El ácido 2-hidroxadípico es un ácido hidroxi-dicarboxílico formado por la reducción del ácido 2-cetoadípico . Este compuesto es significativo en varios procesos bioquímicos y se ha estudiado por su papel en los trastornos metabólicos.

Aplicaciones Científicas De Investigación

El ácido 2-hidroxadípico tiene varias aplicaciones de investigación científica:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 2-hidroxadípico se puede sintetizar mediante la reducción del ácido 2-cetoadípico . Otro método implica la oxidación de la 2-hidroxiciclohexanona utilizando heteropoliácidos como catalizadores y oxígeno como oxidante . El mayor rendimiento de ácido 2-hidroxadípico en este método se logró utilizando H4PVW11O40 como catalizador .

Métodos de Producción Industrial: Los métodos de producción industrial para el ácido 2-hidroxadípico no están ampliamente documentados. Los métodos mencionados anteriormente se pueden escalar para aplicaciones industriales, particularmente el proceso de oxidación catalítica, que se puede optimizar para obtener mayores rendimientos.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2-hidroxadípico experimenta diversas reacciones químicas, incluyendo oxidación, reducción y reacciones de sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Catalizadores como heteropoliácidos y oxígeno como oxidante.

Reducción: Reducción del ácido 2-cetoadípico.

Principales Productos Formados: El principal producto formado a partir de la oxidación de la 2-hidroxiciclohexanona es el ácido 2-hidroxadípico . La reducción del ácido 2-cetoadípico también produce ácido 2-hidroxadípico .

Mecanismo De Acción

El ácido 2-hidroxadípico ejerce sus efectos a través de su papel en las vías metabólicas. Se forma por la reducción del ácido 2-cetoadípico y puede actuar como acidógeno y metabotoxina cuando está presente en niveles altos . Como acidógeno, induce acidosis, lo que puede tener múltiples efectos adversos en los sistemas de órganos .

Compuestos Similares:

- Ácido adípico

- Ácido 2-cetoadípico

- Ácido 2-aminohexanodioico

Comparación: El ácido 2-hidroxadípico es único debido a su grupo hidroxilo, que lo diferencia del ácido adípico y el ácido 2-cetoadípico . Este grupo hidroxilo le permite participar en diferentes reacciones químicas y vías metabólicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Comparación Con Compuestos Similares

- Adipic acid

- 2-Ketoadipic acid

- 2-Aminohexanedioic acid

Comparison: 2-Hydroxyadipic acid is unique due to its hydroxy group, which differentiates it from adipic acid and 2-ketoadipic acid . This hydroxy group allows it to participate in different chemical reactions and metabolic pathways, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

2-hydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTXIFWBPRRYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864823 | |

| Record name | 2-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18294-85-4 | |

| Record name | 2-Hydroxyadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18294-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyadipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyhexanedioic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

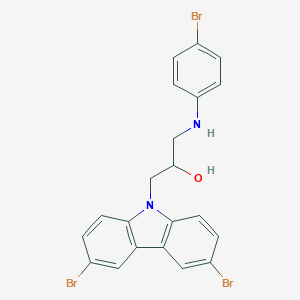

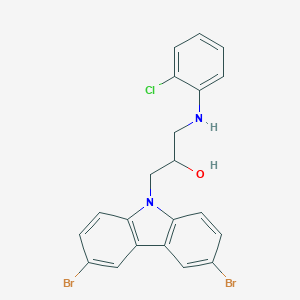

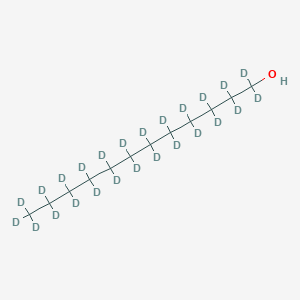

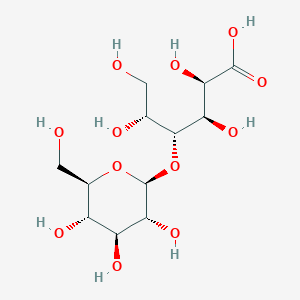

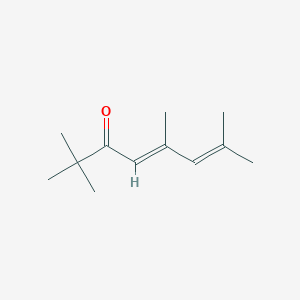

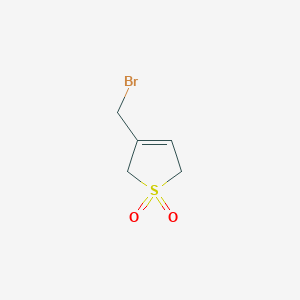

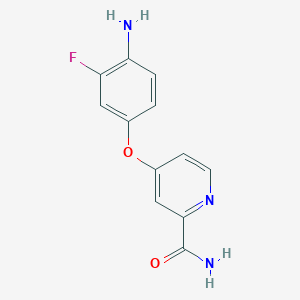

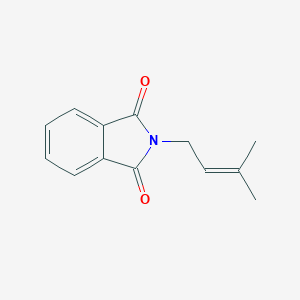

Feasible Synthetic Routes

Q1: What are the potential applications of 2-hydroxyadipic acid (2-HAA) in the field of material science?

A1: While the provided research articles do not focus on material science applications of 2-HAA, its dicarboxylic acid structure suggests potential as a monomer for polyester production []. Further research is needed to explore this possibility and assess its properties compared to existing alternatives.

Q2: Can 2-hydroxyadipic acid be used as a biomarker for any specific diseases?

A2: Yes, research indicates that 2-hydroxyadipic acid can serve as a potential adjunct biomarker for disorders affecting iron-sulfur cluster assembly and lipoic acid biosynthesis []. Elevated levels of 2-hydroxyadipic acid have been observed in patients with FDX2-related mitochondrial disorder, alongside other biochemical abnormalities []. Additionally, it's noted as a byproduct of lysine degradation, potentially indicating 2-oxoadipate dehydrogenase deficiency, an underappreciated issue in Dihydrolipoamide dehydrogenase deficiency (DLDD) [].

Q3: Can you describe a method for producing 2-hydroxyadipic acid from renewable sources?

A4: Yes, 2-hydroxyadipic acid can be produced through the oxidation of 2-hydroxycyclohexanone, a compound obtainable from both petroleum and biomass sources []. This oxidation reaction utilizes heteropolyacids as catalysts and molecular oxygen as the oxidant []. Further research exploring catalyst optimization and reaction conditions could lead to more efficient and sustainable production methods.

Q4: What analytical techniques are used to identify and quantify 2-hydroxyadipic acid?

A6: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two techniques employed to identify and quantify 2-hydroxyadipic acid in biological samples [, ]. These techniques offer high sensitivity and selectivity, allowing for the detection and measurement of even trace amounts of the compound.

Q5: Are there any known enzymatic reactions involving 2-hydroxyadipic acid?

A7: While not directly involving 2-hydroxyadipic acid, research highlights the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, an enzyme involved in glutamate fermentation []. This enzyme can catalyze the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA, an unsaturated precursor to adipic acid []. This finding suggests a potential enzymatic route for 2-hydroxyadipic acid conversion.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.